N'-[1-(2-furyl)ethylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE is a chemical compound that features a furan ring and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-acetylfuran. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzohydrazide and 2-acetylfuran.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: Reflux in ethanol or another suitable solvent for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of furan derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrobenzohydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-2-METHOXYBENZOHYDRAZIDE
- N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-3-NITROBENZOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to the presence of both a furan ring and a nitrobenzohydrazide moiety, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C13H11N3O4 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-3-2-8-20-12)14-15-13(17)10-4-6-11(7-5-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9+ |
InChI Key |
JMUGDKFQZJFXKE-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
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